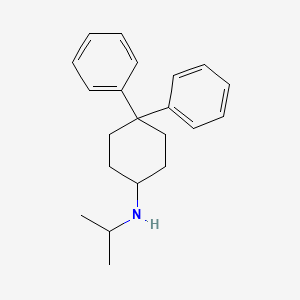

Pramiverine

Description

Structure

3D Structure

Properties

CAS No. |

14334-40-8 |

|---|---|

Molecular Formula |

C21H27N |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

4,4-diphenyl-N-propan-2-ylcyclohexan-1-amine |

InChI |

InChI=1S/C21H27N/c1-17(2)22-20-13-15-21(16-14-20,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,20,22H,13-16H2,1-2H3 |

InChI Key |

SBEOBYJLAQKTQX-UHFFFAOYSA-N |

SMILES |

CC(C)NC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)NC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Appearance |

Solid powder |

Other CAS No. |

14334-40-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

14334-41-9 (hydrochloride) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

EMD 9806 HCl of pramiverine HSP 2986 N-isopropyl-4,4-diphenyl cyclohexylamine pramiverine propaminodiphen sistalgin |

Origin of Product |

United States |

Foundational & Exploratory

Pramiverine's Mechanism of Action on Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pramiverine is a synthetic antispasmodic agent utilized in the management of smooth muscle spasms, particularly in the gastrointestinal tract.[1] Its therapeutic effect is primarily attributed to a dual mechanism of action: a direct, papaverine-like spasmolytic effect on smooth muscle cells and a neurotropic, anticholinergic effect.[2] This guide provides a detailed examination of these mechanisms, drawing upon available pharmacological data. While specific quantitative data such as IC50 and Ki values for this compound are not extensively available in public literature, this document outlines the established principles of its action, supported by comparative data and general experimental protocols for further investigation.

Core Mechanisms of Action

This compound's spasmolytic activity on smooth muscle is multifactorial, primarily involving:

-

Inhibition of Calcium Influx (Calcium Channel Blockade): Similar to papaverine, this compound directly relaxes smooth muscle by inhibiting the influx of extracellular calcium ions (Ca2+) into the muscle cells.[1][3] This is a crucial step in preventing the initiation and maintenance of muscle contraction.

-

Anticholinergic Activity (Muscarinic Receptor Antagonism): this compound exhibits anticholinergic properties by blocking muscarinic acetylcholine receptors on smooth muscle cells.[2] This action counteracts the contractile signals from the parasympathetic nervous system.

A "papaverine-like" spasmolytic component also suggests a potential for phosphodiesterase (PDE) inhibition , which would lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), further promoting muscle relaxation.[3][4]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which this compound exerts its effects on smooth muscle cells.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. [On the cholinolytic activity of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. khu.elsevierpure.com [khu.elsevierpure.com]

Pramiverine: A Technical Deep Dive into its Antispasmodic Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pramiverine is an antispasmodic agent utilized in the management of visceral smooth muscle spasms, particularly in the gastrointestinal tract. Its therapeutic efficacy stems from a dual mechanism of action, combining anticholinergic properties with a direct, papaverine-like musculotropic spasmolytic effect. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, summarizing available efficacy data, and outlining key experimental protocols for its evaluation. The included visualizations of signaling pathways and experimental workflows offer a clear conceptual framework for understanding its function and laboratory assessment.

Introduction

Smooth muscle spasms in the gastrointestinal and urogenital tracts are a common cause of pain and discomfort in various clinical conditions, including irritable bowel syndrome (IBS) and other functional bowel disorders. Antispasmodic drugs are a cornerstone of symptomatic treatment, aiming to relieve these involuntary muscle contractions. This compound (4,4-diphenyl-N-isopropyl-cyclohexylamine hydrochloride) is a synthetic antispasmodic agent that has demonstrated efficacy in these conditions. This document serves as an in-depth technical resource on the pharmacological characteristics of this compound for researchers and professionals in drug development.

Mechanism of Action

This compound exhibits a multifaceted mechanism of action, targeting smooth muscle contractility through two primary pathways:

-

Anticholinergic (Antimuscarinic) Activity: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors on smooth muscle cells.[1] By blocking the binding of acetylcholine, a key neurotransmitter of the parasympathetic nervous system that stimulates muscle contraction, this compound effectively reduces the excitatory signals to the gut muscles.[2] This anticholinergic action contributes significantly to the reduction of spasms and associated pain.[2]

-

Direct Musculotropic (Papaverine-like) Spasmolysis: Independent of its anticholinergic effects, this compound exerts a direct relaxant effect on smooth muscle, similar to that of papaverine.[1] This is primarily achieved through the inhibition of calcium ion influx into the smooth muscle cells by blocking voltage-dependent calcium channels.[2] The influx of extracellular calcium is a critical step in the initiation and maintenance of smooth muscle contraction. By blocking these channels, this compound disrupts the downstream signaling cascade that leads to muscle contraction, resulting in relaxation.[2]

This dual mechanism of targeting both nerve-mediated and direct muscle-level contractile processes provides a broad and effective antispasmodic action.

Signaling Pathway Diagrams

Pharmacological Data

Quantitative pharmacological data for this compound is not extensively reported in publicly available literature. However, comparative studies provide valuable insights into its potency.

Table 1: In Vitro Anticholinergic and Spasmolytic Activity of this compound

| Parameter | Tissue | Species | Spasmogen | This compound Activity | Reference |

|---|---|---|---|---|---|

| Anticholinergic Action | Small Intestine | Guinea Pig, Rabbit | Acetylcholine, Arecoline, Carbachol, Pilocarpine | Equally strong as atropine | [1] |

| Anticholinergic Action | Gall Bladder | Guinea Pig | Acetylcholine, Arecoline, Carbachol, Pilocarpine | Equally strong as atropine | [1] |

| Anticholinergic Action | Uterus | Guinea Pig, Rat | Acetylcholine, Arecoline, Carbachol, Pilocarpine | Equally strong as atropine | [1] |

| Anticholinergic Action | Urinary Bladder | Guinea Pig | Acetylcholine, Arecoline, Carbachol, Pilocarpine | 5 times weaker than atropine | [1] |

| Spasmolytic Action | Intestine | Guinea Pig | Neostigmine | Effective |[1] |

Experimental Protocols

The following sections describe generalized experimental protocols for assessing the antispasmodic activity of compounds like this compound. These are based on standard pharmacological methods.

Isolated Organ Bath for Spasmolytic Activity

This in vitro assay is fundamental for evaluating the direct effect of a drug on smooth muscle contractility.

Objective: To determine the inhibitory effect of this compound on smooth muscle contractions induced by various spasmogens.

Materials and Methods:

-

Tissue Preparation:

-

A segment of the desired smooth muscle tissue (e.g., guinea pig ileum, rat uterus) is isolated from a euthanized animal.

-

The tissue is cleaned of adhering connective tissue and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

-

Isometric Tension Recording:

-

One end of the tissue is fixed to a stationary hook, and the other is connected to an isometric force transducer.

-

The transducer is connected to a data acquisition system to record changes in muscle tension.

-

The tissue is allowed to equilibrate under a slight resting tension until spontaneous contractions stabilize.

-

-

Experimental Procedure:

-

A spasmogen (e.g., acetylcholine, histamine, BaCl2) is added to the organ bath to induce a sustained contraction.

-

Once the contraction reaches a plateau, cumulative concentrations of this compound are added to the bath.

-

The relaxation of the muscle is recorded as a percentage of the initial spasmogen-induced contraction.

-

-

Data Analysis:

-

A concentration-response curve is plotted, and the IC50 value (the concentration of this compound that causes 50% inhibition of the maximal contraction) is calculated.

-

Experimental Workflow Diagram

Receptor Binding Assay for Anticholinergic Activity

This assay determines the affinity of a drug for specific receptors.

Objective: To quantify the binding affinity of this compound to muscarinic acetylcholine receptors.

Materials and Methods:

-

Receptor Preparation:

-

A tissue homogenate rich in the target receptor (e.g., rat brain cortex for muscarinic receptors) is prepared.

-

Alternatively, cell lines recombinantly expressing the specific muscarinic receptor subtype can be used.

-

-

Competitive Binding:

-

A constant concentration of a radiolabeled ligand known to bind to the muscarinic receptor (e.g., [3H]QNB) is incubated with the receptor preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

-

Separation and Quantification:

-

After incubation, the bound and free radioligand are separated (e.g., by rapid filtration).

-

The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.

-

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism data for this compound are not extensively documented in the available literature. General principles suggest that as a lipophilic amine, it is likely absorbed orally and undergoes hepatic metabolism. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This compound is an effective antispasmodic agent with a well-defined dual mechanism of action, encompassing both anticholinergic and direct musculotropic effects. Its ability to potently inhibit smooth muscle contraction, comparable to atropine in several in vitro models, underscores its therapeutic utility. While specific quantitative pharmacological data is limited in the public domain, the qualitative evidence strongly supports its efficacy. The experimental protocols outlined in this guide provide a framework for the further characterization and evaluation of this compound and novel antispasmodic compounds. Future research should focus on elucidating the detailed pharmacokinetic profile of this compound and quantifying its potency in a wider range of preclinical models to further refine its clinical application.

References

Pramiverine's Effects on Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological effects of pramiverine on gastrointestinal motility. This compound is a spasmolytic agent with a dual mechanism of action, making it an effective treatment for conditions characterized by smooth muscle spasms in the gastrointestinal tract.[1][2][3] This document synthesizes available data on its mechanism of action, summarizes its effects on smooth muscle, and provides detailed experimental protocols for its study.

Core Mechanism of Action

This compound exerts its spasmolytic effects through two primary mechanisms:

-

Anticholinergic Activity: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors on gastrointestinal smooth muscle cells.[2][3] By blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system that stimulates muscle contraction, this compound leads to muscle relaxation and a reduction in spasmodic activity.

-

Papaverine-like Spasmolytic Effect: this compound also exhibits a direct musculotropic relaxant effect on smooth muscle, independent of its anticholinergic properties.[2][4] This "papaverine-like" action is attributed to the inhibition of phosphodiesterase (PDE) enzymes and a weak calcium channel blocking activity.[1][3][5] Inhibition of PDE leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A and leads to the phosphorylation of proteins that promote muscle relaxation. The blockade of calcium influx into the smooth muscle cells further contributes to its relaxant effect.

Quantitative and Qualitative Pharmacological Data

Table 1: Anticholinergic and Spasmolytic Activity of this compound

| Parameter | Tissue/Model | Agonist | Effect | Source |

| Anticholinergic Activity | ||||

| Potency Comparison | Guinea pig small intestine | Acetylcholine, Arecoline, Carbachol, Pilocarpine | Equally strong as atropine | [2] |

| Potency Comparison | Rabbit small intestine | Cholinergic agonists | Equally strong as atropine | [2] |

| Potency Comparison | Guinea pig gall bladder | Cholinergic agonists | Equally strong as atropine | [2] |

| Potency Comparison | Guinea pig uterus | Cholinergic agonists | Equally strong as atropine | [2] |

| Potency Comparison | Guinea pig urinary bladder | Cholinergic agonists | 5 times weaker than atropine | [2] |

| Spasmolytic Activity | ||||

| In vivo Effect | Neostigmine-induced intestinal spasms (guinea pig) | Neostigmine | Inhibition of spasms | [2] |

| Effect on Gastric Function | Shay rat | - | Reduced gastric secretion and inhibited gastrointestinal passage | [2] |

Signaling Pathways

The dual mechanism of action of this compound involves two distinct signaling pathways within the gastrointestinal smooth muscle cell.

Anticholinergic Signaling Pathway

Caption: Anticholinergic mechanism of this compound.

Papaverine-like (Musculotropic) Signaling Pathway

Caption: Papaverine-like musculotropic mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on gastrointestinal motility, based on standard pharmacological practices.

In Vitro Assessment of Spasmolytic Activity on Isolated Guinea Pig Ileum

Objective: To determine the anticholinergic and musculotropic spasmolytic activity of this compound on isolated guinea pig ileum.

Materials:

-

Male Hartley guinea pigs (250-350 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11), maintained at 37°C and aerated with 95% O2/5% CO2.

-

Acetylcholine (ACh) chloride

-

This compound hydrochloride

-

Atropine sulfate (positive control)

-

Papaverine hydrochloride (positive control)

-

Organ bath system with isometric force transducers

Procedure:

-

A guinea pig is humanely euthanized. The terminal ileum is excised and placed in Krebs-Henseleit solution.

-

Segments of the ileum (2-3 cm in length) are prepared and mounted vertically in organ baths containing 10 mL of Krebs-Henseleit solution.

-

The tissues are allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the bath solution being replaced every 15 minutes.

-

Anticholinergic Activity:

-

A cumulative concentration-response curve for ACh (10⁻⁹ M to 10⁻³ M) is established to determine the baseline contractile response.

-

The tissues are washed and allowed to recover.

-

This compound (at various concentrations, e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M) is added to the bath and incubated for 20-30 minutes.

-

A second cumulative concentration-response curve for ACh is generated in the presence of this compound.

-

The rightward shift of the ACh concentration-response curve is used to calculate the pA2 value, a measure of antagonist potency.

-

-

Musculotropic Activity:

-

Contractions are induced by a high potassium solution (e.g., 80 mM KCl) or another spasmogen like BaCl₂.

-

Once a stable contraction is achieved, this compound is added cumulatively to the bath to generate a concentration-response curve for relaxation.

-

The concentration of this compound that produces 50% of the maximal relaxation (IC50) is calculated.

-

Data Analysis:

-

Contractile responses are measured as a percentage of the maximum response to the agonist.

-

Relaxant responses are measured as a percentage of the pre-contraction induced by the spasmogen.

-

pA2 values are determined using a Schild plot analysis.

-

IC50 values are calculated using non-linear regression analysis.

References

- 1. drugs.com [drugs.com]

- 2. [On the cholinolytic activity of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 4. [Profile comment on clinical and experimental studies of this compound and this compound/metamizole (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

An In-depth Technical Guide to the Discovery and Synthesis of Pramiverine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pramiverine, a potent antispasmodic agent, has been a subject of interest for its efficacy in treating smooth muscle spasms. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological evaluation of this compound and its analogs. Detailed experimental protocols, quantitative structure-activity relationship (QSAR) data, and mechanistic insights are presented to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Discovery and Development

This compound, chemically known as 4,4-diphenyl-N-isopropylcyclohexylamine, was developed by Daniel Lednicer at Upjohn Pharmaceuticals in the early 1970s.[1] The development of this compound emerged from structure-activity relationship (SAR) studies of 4-arylcyclohexylamines, a class of compounds investigated for their diverse pharmacological activities.

Mechanism of Action

This compound exerts its antispasmodic effects primarily through the inhibition of calcium ion influx into smooth muscle cells. This calcium channel blocking activity leads to the relaxation of smooth muscles, thereby alleviating spasms. Additionally, this compound exhibits mild anticholinergic properties, contributing to its overall therapeutic effect. The dual mechanism of action provides effective relief from conditions such as irritable bowel syndrome (IBS) and other gastrointestinal disorders characterized by painful muscle contractions.

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward and efficient process, primarily involving the reductive amination of a ketone precursor. The key starting material is 4,4-diphenylcyclohexanone.

Synthesis of 4,4-Diphenylcyclohexanone

While various methods exist for the synthesis of 4,4-diphenylcyclohexanone, a common approach involves the reaction of diphenylacetonitrile with 1,5-dibromopentane in the presence of a strong base, followed by hydrolysis and decarboxylation.

Reductive Amination to Yield this compound

The core synthetic step for this compound is the reductive amination of 4,4-diphenylcyclohexanone with isopropylamine. This reaction is typically carried out in the presence of a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Detailed Experimental Protocol (Based on U.S. Patent 3,965,180)

Synthesis of 4,4-Diphenyl-N-isopropylcyclohexylamine (this compound)

A mixture of 25.0 g (0.1 mole) of 4,4-diphenylcyclohexanone, 11.8 g (0.2 mole) of isopropylamine, and 150 ml of methanol is hydrogenated at 50°C and 500 p.s.i. over 3.0 g of 5% palladium-on-carbon catalyst. When the theoretical amount of hydrogen has been absorbed, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is dissolved in ether and saturated with hydrogen chloride to precipitate the hydrochloride salt. The salt is collected by filtration and recrystallized from a mixture of methanol and ether to yield 4,4-diphenyl-N-isopropylcyclohexylamine hydrochloride.

This compound Analogs and Structure-Activity Relationships (SAR)

The exploration of this compound analogs has been aimed at optimizing its pharmacological profile, including potency, selectivity, and duration of action. SAR studies on related antispasmodic compounds, such as papaverine and its analogs, provide valuable insights into the structural requirements for activity.

Quantitative Data on Antispasmodic Activity

The antispasmodic activity of this compound and its analogs is typically evaluated in vitro using isolated smooth muscle preparations, such as the guinea pig ileum. The potency is often expressed as the IC₅₀ (half maximal inhibitory concentration) or pA₂ value (a measure of antagonist potency).

| Compound | Modification | Antispasmodic Activity (IC₅₀, µM) - Tonic Phase | Reference |

| Papaverine | - | 14.3 | [2] |

| Reticuline | Analog | 474 | [2] |

| Norarmepavine | Analog | 101 | [2] |

| Coclaurine | Analog | 68.9 | [2] |

Note: The table above presents data for papaverine and its analogs to illustrate the range of activities observed in similar antispasmodic compounds.

In Vitro Experimental Protocol for Antispasmodic Activity

Isolated Guinea Pig Ileum Assay

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.

-

Contraction Induction: Smooth muscle contractions are induced by the addition of a spasmogen, such as acetylcholine or histamine, to the organ bath.

-

Compound Administration: Test compounds (this compound or its analogs) are added to the bath at various concentrations prior to the addition of the spasmogen.

-

Measurement of Contraction: The isometric contractions of the ileum are recorded using a force-displacement transducer.

-

Data Analysis: The inhibitory effect of the test compounds on the spasmogen-induced contractions is quantified, and IC₅₀ values are calculated.

Conclusion

This compound remains a clinically relevant antispasmodic agent with a well-defined mechanism of action and a straightforward synthetic pathway. The exploration of its analogs, guided by structure-activity relationship principles, holds the potential for the development of new therapeutic agents with improved pharmacological properties for the treatment of smooth muscle disorders. This guide provides a foundational understanding for researchers and professionals engaged in the discovery and development of novel antispasmodic drugs.

References

Pramiverine's Interaction with Calcium Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramiverine is an antispasmodic agent primarily utilized for the relaxation of smooth muscle, particularly in the gastrointestinal tract.[1] Its clinical efficacy in treating conditions characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS), stems from its dual mechanism of action: inhibition of calcium ion influx into smooth muscle cells and a mild anticholinergic effect.[1][2] This guide focuses on the core aspect of its mechanism – the interaction with calcium ion channels.

The contraction of smooth muscle is a process critically dependent on the influx of extracellular calcium ions (Ca2+) through voltage-dependent calcium channels.[2] These channels, upon membrane depolarization, open to allow Ca2+ to enter the cell, which then acts as a second messenger to initiate the contractile cascade. By modulating these channels, this compound effectively reduces the intensity and frequency of muscle contractions, thereby alleviating spasmodic pain.[1]

Mechanism of Action at the Molecular Level

This compound's primary mode of action is the blockade of voltage-dependent calcium channels in smooth muscle cells.[2] This inhibition prevents the influx of calcium ions that is essential for muscle contraction.[1][2]

The Role of Calcium in Smooth Muscle Contraction

The process of smooth muscle contraction, and consequently the target of this compound's action, can be summarized in the following signaling pathway:

Caption: Signaling pathway of smooth muscle contraction and the inhibitory action of this compound.

This compound's Point of Intervention

As depicted in the diagram above, this compound acts as an antagonist to the voltage-gated calcium channels. By blocking these channels, it directly curtails the influx of extracellular calcium, thereby preventing the activation of calmodulin and the subsequent phosphorylation of myosin light chains, which is a prerequisite for muscle contraction.

Quantitative Data on this compound-Calcium Channel Interaction

A comprehensive search of available scientific literature did not yield specific quantitative data detailing this compound's binding affinity (Ki) or functional inhibition (IC50) for specific subtypes of voltage-gated calcium channels. Such data is crucial for a complete understanding of its pharmacological profile and for comparing its potency with other calcium channel blockers. The absence of this information in the public domain represents a significant gap in the detailed technical understanding of this drug.

Table 1: Quantitative Analysis of this compound's Interaction with Calcium Ion Channels

| Parameter | Calcium Channel Subtype | Value | Experimental Model | Reference |

| IC50 | Data Not Available | - | - | - |

| Ki | Data Not Available | - | - | - |

Postulated Experimental Protocols for Elucidating this compound's Mechanism

While the precise experimental protocols used for the initial characterization of this compound are not publicly available, we can outline standard methodologies employed in the study of drug interactions with ion channels. These protocols would be essential to generate the missing quantitative data.

Electrophysiology: Patch-Clamp Technique

The whole-cell patch-clamp technique is the gold standard for studying the effect of a compound on ion channel function.

Caption: A generalized workflow for determining the IC50 of this compound on calcium channels using the patch-clamp technique.

Methodology Outline:

-

Cell Preparation: Isolate primary smooth muscle cells from a relevant tissue source (e.g., ileum, colon) or use a cultured cell line expressing the desired calcium channel subtype.

-

Recording: Using a glass micropipette, form a high-resistance seal (gigaohm seal) with the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of the total ion current across the cell membrane.

-

Voltage Protocol: Apply a series of depolarizing voltage steps from a holding potential to elicit inward calcium currents.

-

Drug Application: After recording a stable baseline current, perfuse the cell with solutions containing increasing concentrations of this compound.

-

Data Analysis: Measure the peak inward current at each this compound concentration and normalize it to the baseline current. Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity (Ki) of a drug to its receptor.

Methodology Outline:

-

Membrane Preparation: Prepare membrane fractions from tissues or cells known to express a high density of voltage-gated calcium channels.

-

Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled ligand known to bind to the calcium channel (e.g., [³H]-nitrendipine for L-type channels) and varying concentrations of unlabeled this compound.

-

Separation: Separate the bound from the unbound radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is an effective antispasmodic agent that exerts its primary therapeutic effect through the blockade of voltage-dependent calcium channels in smooth muscle. While its qualitative mechanism of action is established, a significant lack of publicly available quantitative data on its interaction with specific calcium channel subtypes limits a deeper, comparative understanding of its pharmacology.

For drug development professionals and researchers, the generation of this missing data through standardized in vitro techniques such as patch-clamp electrophysiology and radioligand binding assays is a critical next step. Such studies would not only provide a more complete pharmacological profile of this compound but could also inform the development of novel, more selective antispasmodic agents. Further research should aim to:

-

Determine the IC50 values of this compound for different subtypes of voltage-gated calcium channels (L-type, T-type, etc.).

-

Elucidate the binding kinetics and affinity (Ki) of this compound to these channels.

-

Investigate the voltage- and use-dependency of this compound's channel blockade.

-

Clarify the relative contribution of its calcium channel blocking and anticholinergic activities to its overall spasmolytic effect in different tissues.

By addressing these knowledge gaps, a more comprehensive and technically robust understanding of this compound's interaction with calcium ion channels can be achieved, paving the way for more informed clinical use and future drug discovery efforts.

References

Unraveling the Anticholinergic Profile of Pramiverine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Pramiverine's Anticholinergic Activity

This compound is a spasmolytic agent that exerts its effects through a dual mechanism: a direct papaverine-like musculotropic action and a distinct anticholinergic (or cholinolytic) activity.[1] The anticholinergic properties of this compound are fundamental to its therapeutic efficacy in treating smooth muscle spasms. By acting as an antagonist at muscarinic acetylcholine receptors (mAChRs), this compound inhibits the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system that mediates smooth muscle contraction.[1]

Mechanism of Anticholinergic Action

The primary mechanism underlying the anticholinergic effects of this compound is the competitive antagonism of acetylcholine at muscarinic receptors. These G-protein coupled receptors (GPCRs) are integral to the regulation of smooth muscle tone, glandular secretions, and heart rate.

Muscarinic Receptor Signaling Pathway

Muscarinic receptors, particularly the M2 and M3 subtypes, are predominantly involved in the contraction of smooth muscle. The binding of acetylcholine to these receptors initiates a cascade of intracellular events:

-

M3 Receptor Activation: Primarily coupled to the Gq/11 G-protein, the activation of M3 receptors stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase, culminating in smooth muscle contraction.

-

M2 Receptor Activation: M2 receptors are coupled to the Gi/o G-protein. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). Reduced cAMP levels result in decreased protein kinase A (PKA) activity, which can contribute to muscle contraction by reducing the inhibition of myosin light chain kinase.

This compound, by blocking these receptors, prevents the initiation of this signaling cascade, thereby promoting smooth muscle relaxation.

Quantitative Analysis of Anticholinergic Potency

Despite extensive literature review, specific quantitative data on this compound's binding affinity (Ki) or functional inhibitory potency (IC50, pA2) at muscarinic receptor subtypes are not publicly available. However, early pharmacological studies provide valuable qualitative and semi-quantitative comparisons with the benchmark anticholinergic agent, atropine.

Comparative In Vitro Potency

A key study from 1976 established the potent anticholinergic nature of this compound through a series of in vitro experiments on isolated organ tissues from various animal models. The findings are summarized in the table below.

| Tissue Preparation | Agonist(s) Used | This compound's Anticholinergic Potency Compared to Atropine | Animal Model(s) | Reference |

| Small Intestine | Acetylcholine, Arecoline, Carbachol, Pilocarpine | Equally Strong | Guinea Pig, Rabbit | [1] |

| Gall Bladder | Acetylcholine, Arecoline, Carbachol, Pilocarpine | Equally Strong | Guinea Pig | [1] |

| Uterus | Acetylcholine, Arecoline, Carbachol, Pilocarpine | Equally Strong | Guinea Pig, Rat | [1] |

| Urinary Bladder | Acetylcholine, Arecoline, Carbachol, Pilocarpine | 5 times Weaker | Guinea Pig | [1] |

Table 1: Comparative Anticholinergic Potency of this compound and Atropine in In Vitro Models.

In Vivo Evidence of Anticholinergic Effects

The anticholinergic action of this compound has also been demonstrated in several in vivo models, further substantiating its mechanism of action. These studies highlight the physiological consequences of its muscarinic receptor antagonism.

| In Vivo Model | Observed Anticholinergic Effect | Animal Model(s) | Reference |

| Neostigmine-induced Intestinal Spasms | Inhibition of Spasms | Guinea Pig | [1] |

| Acetylcholine-induced Hypotension | Inhibition of Hypotensive Effect | Rabbits, Cats, Dogs | [1] |

| Pilocarpine-induced Salivation | Reduction of Salivation | Rabbits | [1] |

| Tremorine Test | Antagonism of Tremorine-induced Effects | Rats | [1] |

| Shay Rat Model | Reduction of Gastric Secretion | Rats | [1] |

| Gastrointestinal Passage | Inhibition of Motility | Not Specified | [1] |

Table 2: In Vivo Manifestations of this compound's Anticholinergic Properties.

Experimental Protocols for Characterizing Anticholinergic Properties

To determine the precise quantitative anticholinergic properties of a compound like this compound, standardized experimental protocols are employed. These include radioligand binding assays to assess receptor affinity and functional assays to measure antagonist potency.

Radioligand Binding Assay for Muscarinic Receptor Affinity (Determination of Ki)

This assay quantifies the affinity of a test compound for specific receptor subtypes by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes from cell lines stably expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test Compound: this compound hydrochloride.

-

Reference Compound: Atropine.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Preparation: Prepare serial dilutions of this compound and the reference compound.

-

Incubation: In each well of the microplate, add the cell membrane preparation, a fixed concentration of [³H]-NMS (typically at its Kd value), and varying concentrations of this compound or the reference compound.

-

Total and Non-specific Binding: Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled antagonist like atropine).

-

Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with cold wash buffer to minimize non-specific binding.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [³H]-NMS binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay (Schild Analysis for pA2 Determination)

This assay measures the potency of a competitive antagonist by quantifying its ability to shift the concentration-response curve of an agonist.

Objective: To determine the pA2 value for this compound, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.

Materials:

-

Isolated tissue preparation (e.g., guinea pig ileum) mounted in an organ bath.

-

Physiological salt solution (e.g., Tyrode's solution), aerated and maintained at 37°C.

-

Agonist: Acetylcholine or Carbachol.

-

Antagonist: this compound hydrochloride.

-

Isometric force transducer and data acquisition system.

Procedure:

-

Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate.

-

Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist (e.g., acetylcholine) by adding increasing concentrations to the organ bath and recording the contractile response.

-

Washout: Thoroughly wash the tissue to return to baseline.

-

Antagonist Incubation: Add a known, fixed concentration of this compound to the bath and incubate for a predetermined period to allow for equilibrium.

-

Second Agonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.

-

Repeat: Repeat steps 3-5 with at least two other, higher concentrations of this compound.

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the concentration ratio (CR) – the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in its absence.

-

Plot log(CR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

-

Perform a linear regression on the data points.

-

The x-intercept of the regression line provides the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.

-

Conclusion

This compound exhibits a pronounced anticholinergic activity, which is a key component of its spasmolytic effect. This activity is comparable in potency to atropine in several smooth muscle tissues. The mechanism of action involves the blockade of muscarinic acetylcholine receptors, thereby inhibiting the intracellular signaling pathways that lead to smooth muscle contraction. While specific quantitative data on receptor binding affinities and functional potency are not widely available, the established qualitative and comparative data, along with the well-understood mechanism of anticholinergic drugs, provide a solid framework for understanding this compound's pharmacological profile. The experimental protocols detailed herein offer a clear path for future research to quantitatively define the anticholinergic properties of this compound at the molecular level, which would be invaluable for further drug development and a more complete understanding of its therapeutic actions.

References

Pramiverine: A Technical Review of its Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pramiverine is a synthetic antispasmodic agent with a multifaceted mechanism of action, primarily utilized for the management of smooth muscle spasms associated with various gastrointestinal and urological disorders. This technical guide provides a comprehensive overview of this compound's therapeutic applications, delving into its pharmacological profile, mechanism of action, and available clinical data. The document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the preclinical and clinical evaluation of this compound.

Introduction

This compound, chemically known as 4,4-diphenyl-N-isopropyl-cyclohexylamine hydrochloride, is an antispasmodic drug that exerts its effects through multiple pathways to relieve smooth muscle contractions.[1] It has been investigated for its utility in conditions characterized by painful spasms, such as biliary and renal colic, often in combination with analgesics like metamizole.[2][3] This document synthesizes the available scientific literature to present a detailed technical review of this compound's therapeutic applications.

Mechanism of Action

This compound's spasmolytic effect is attributed to a combination of three primary mechanisms: calcium channel blockade, anticholinergic activity, and potential phosphodiesterase (PDE) inhibition.

Calcium Channel Blockade

The primary mechanism of action of this compound is the inhibition of calcium ion influx into smooth muscle cells.[1] By blocking voltage-dependent calcium channels, this compound prevents the binding of calcium to calmodulin. This, in turn, inhibits the activation of myosin light-chain kinase (MLCK), a crucial enzyme for the phosphorylation of myosin and subsequent muscle contraction. The result is a relaxation of the smooth muscle.[1] While the specific subtype of L-type calcium channels targeted by this compound is not definitively established in the available literature, its functional effect is a reduction in the intensity and frequency of muscle contractions.

Anticholinergic Activity

This compound also exhibits anticholinergic properties by acting as a muscarinic receptor antagonist.[1] By blocking the binding of acetylcholine to these receptors on smooth muscle cells, it counteracts the excitatory effects of the parasympathetic nervous system on the gastrointestinal tract.[1] In vitro studies on isolated organ segments from guinea pigs, rabbits, and rats have demonstrated that the anticholinergic action of this compound on the small intestine, gall bladder, and uterus is comparable in strength to that of atropine.[1] However, its effect on the urinary bladder was found to be five times weaker than atropine.[1] The specific affinities for the different muscarinic receptor subtypes (M1-M5) have not been fully elucidated in the reviewed literature.

Putative Phosphodiesterase (PDE) Inhibition

This compound is described as having a "papaverine-like" spasmolytic component, suggesting a potential role for phosphodiesterase (PDE) inhibition.[1] Papaverine, a structurally related compound, is known to inhibit PDE, particularly PDE10A, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] These second messengers activate protein kinases that lead to the phosphorylation of various proteins, ultimately resulting in smooth muscle relaxation. While direct evidence and IC50 values for this compound's inhibition of specific PDE isoforms are not detailed in the available search results, this "papaverine-like" effect likely contributes to its overall spasmolytic activity.

The following diagram illustrates the proposed signaling pathways for this compound's mechanism of action:

Therapeutic Applications and Clinical Efficacy

This compound has been primarily studied and used for the treatment of acute spasmodic pain, particularly in the context of biliary and renal colic. Clinical trials have often evaluated this compound in combination with the non-steroidal anti-inflammatory drug (NSAID) metamizole.

Biliary and Renal Colic

A multicenter trial involving 1329 patients with acute colics (59%) and subacute recurrent painful spasms (41%) evaluated the efficacy of a combination of this compound and metamizole. A "good or very good result" was reported in 91% of the 1301 evaluable cases, with a low incidence of side effects.[2] In another study with 250 patients suffering from severe colic pain, the same combination resulted in prompt pain relief in 94% of cases.[3] The positive outcomes were noted for colics of the gastrointestinal tract, biliary duct, and urinary tracts.[3]

While specific pain score reductions (e.g., on a Visual Analog Scale) are not detailed in the available abstracts, the high rates of reported efficacy suggest a significant therapeutic benefit in these acute and painful conditions.

Data Presentation

The following table summarizes the available quantitative data from clinical trials on the combination of this compound and Metamizole.

| Indication | Number of Patients (evaluable) | Treatment | Efficacy Outcome | Percentage of Patients with Positive Outcome | Reference |

| Acute Colics and Recurrent Spasms | 1301 | This compound + Metamizole | Good or very good result | 91% | [2] |

| Severe Colic Pain | 250 | This compound + Metamizole | Prompt relief from pain | 94% | [3] |

Safety and Tolerability

In the multicenter trial of this compound combined with metamizole, a "low rate of undesired side-effects" was reported.[2] Another study noted only "isolated cases of slight undesirable anticholinergic concomitant effects" and no impact on blood pressure or pulse rate.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key preclinical experiments cited in the literature.

In Vitro Smooth Muscle Contraction Assay

This protocol is a generalized representation based on standard organ bath techniques for assessing the spasmolytic and anticholinergic activity of a compound.

Objective: To evaluate the effect of this compound on smooth muscle contraction induced by various agonists.

Workflow Diagram:

Methodology:

-

Tissue Preparation:

-

Animals (e.g., guinea pigs, rabbits, rats) are euthanized according to ethical guidelines.

-

Segments of smooth muscle tissue (e.g., small intestine, gall bladder, uterus, urinary bladder) are dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) aerated with 95% O2 and 5% CO2 at 37°C.

-

The tissue segments are mounted in an organ bath under a resting tension (e.g., 1 g).

-

-

Experimental Procedure:

-

The tissue is allowed to equilibrate for a set period (e.g., 60 minutes), with regular washing with fresh physiological salt solution.

-

A stable baseline tension is established.

-

Contractions are induced by adding a cholinergic agonist (e.g., acetylcholine, arecoline, carbachol, or pilocarpine) to the organ bath in a cumulative or non-cumulative manner.

-

Once a stable contraction is achieved, this compound or a comparator drug (e.g., atropine) is added to the bath in increasing concentrations to assess its inhibitory effect.

-

Changes in muscle tension are recorded using an isometric force transducer connected to a data acquisition system.

-

-

Data Analysis:

-

The inhibitory effect of this compound is quantified by measuring the reduction in the amplitude of the agonist-induced contraction.

-

Dose-response curves are constructed by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

The IC50 value (the concentration of this compound that produces 50% inhibition of the maximal contraction) can be calculated from the dose-response curve.

-

Shay Rat Model for Gastric Secretion

This model is used to assess the anti-secretory properties of a drug.

Objective: To determine the effect of this compound on gastric acid secretion.

Methodology:

-

Animal Preparation:

-

Surgical Procedure:

-

A midline incision is made in the abdomen.

-

The pylorus is ligated to prevent the passage of gastric contents into the duodenum.[5]

-

The abdominal wall is closed.

-

-

Drug Administration:

-

This compound or a vehicle control is administered, typically orally or intraperitoneally.

-

-

Sample Collection and Analysis:

-

After a set period (e.g., 4 hours), the animals are euthanized.[6]

-

The stomach is dissected, and the gastric contents are collected.

-

The volume of the gastric juice is measured.

-

The pH of the gastric juice is determined.

-

The free and total acidity of the gastric juice is measured by titration with a standard solution of sodium hydroxide.

-

Conclusion

This compound is an effective antispasmodic agent with a multi-modal mechanism of action that includes calcium channel blockade and anticholinergic effects, with a likely contribution from phosphodiesterase inhibition. Clinical data, primarily from studies of its combination with metamizole, demonstrate high efficacy in the treatment of acute colic pain. The preclinical experimental models provide a basis for understanding its pharmacological activity. Further research to elucidate the specific receptor and channel subtype selectivity, as well as more detailed quantitative data from randomized controlled trials, would provide a more complete understanding of this compound's therapeutic profile and potential for broader applications.

References

- 1. Measuring SMC Contraction In Vitro: A Non-Invasive Method to Evaluate Smooth Muscle Cells Contraction using Electric Cell-Substrate Impedance Sensing [jove.com]

- 2. [Therapeutic results with the combination this compound/metamizole in a multicentre trial (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Anti-secretory and anti-ulcer activity of Surasa, A poly herbal formulation in pylorus ligated (Shay) rat model – Biosciences Biotechnology Research Asia [biotech-asia.org]

Pramiverine for Irritable Bowel Syndrome (IBS): A Technical Guide for Researchers

Preamble: This technical guide provides an in-depth overview of Pramiverine for researchers, scientists, and drug development professionals. Due to a notable scarcity of recent, comprehensive clinical trial data and detailed experimental protocols specifically for this compound in the context of Irritable Bowel Syndrome (IBS), this document synthesizes the available information on its mechanism of action and provides representative experimental protocols and comparative data from other antispasmodic agents to offer a foundational resource for future research.

Introduction to this compound

This compound is an antispasmodic agent utilized in the management of gastrointestinal spasms and motility disorders, including symptoms associated with Irritable Bowel Syndrome (IBS).[1][2] Its therapeutic effects are primarily attributed to its direct action on the smooth muscles of the gastrointestinal tract, leading to muscle relaxation and alleviation of spasmodic pain.[1][2]

Mechanism of Action

This compound's mechanism of action is multifaceted, involving three primary pathways that contribute to its spasmolytic effect:

-

Calcium Channel Blockade: this compound inhibits the influx of calcium ions into gastrointestinal smooth muscle cells by blocking voltage-dependent calcium channels.[1] This is a critical action, as the influx of extracellular calcium is a primary trigger for the cascade of events leading to muscle contraction. By reducing intracellular calcium concentration, this compound prevents the activation of calmodulin and myosin light-chain kinase (MLCK), thereby inhibiting the interaction of actin and myosin filaments required for muscle contraction.[1]

-

Anticholinergic (Antimuscarinic) Activity: this compound also exhibits anticholinergic properties by blocking muscarinic receptors on smooth muscle cells.[1] Acetylcholine, a neurotransmitter of the parasympathetic nervous system, stimulates gastrointestinal motility and contractions by binding to these receptors. By antagonizing acetylcholine, this compound reduces the excitatory signaling to the gut muscles, further contributing to its antispasmodic effect.[1][3]

-

Papaverine-like Spasmolytic Effect: this compound is described as having a papaverine-like spasmolytic component.[3] Papaverine, an opium alkaloid, is known to be a non-specific smooth muscle relaxant.[4][5] Its mechanism involves the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP).[6][7] These second messengers activate protein kinases that lead to the phosphorylation of proteins involved in smooth muscle relaxation. While the direct PDE inhibitory activity of this compound is not as extensively documented as its other mechanisms, this papaverine-like action suggests a broader muscle relaxant capability beyond calcium channel and muscarinic receptor blockade.

Signaling Pathways

The signaling pathways modulated by this compound are central to the regulation of smooth muscle contraction and relaxation. The following diagrams illustrate these pathways.

Quantitative Data from Clinical Trials

| Antispasmodic Agent | Outcome Measure | Result vs. Placebo (Odds Ratio) | 95% Confidence Interval | Reference |

| Otilonium Bromide | Global Symptom Improvement | 2.03 | 1.49 - 2.77 | [3] |

| Alverine/Simethicone | Global Symptom Improvement | 1.76 | 1.18 - 2.61 | [3] |

| Pinaverium Bromide | Global Symptom Improvement | 1.48 | 0.95 - 4.63 | [3] |

| Mebeverine | Clinical Improvement | 1.13 | 0.59 - 2.16 | [8] |

| Mebeverine | Abdominal Pain Relief | 1.33 | 0.92 - 1.93 | [8] |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. Therefore, this section provides standardized, representative protocols for assessing the key pharmacological activities of an antispasmodic agent like this compound.

In Vitro Smooth Muscle Contraction Assay

This protocol is designed to assess the direct relaxant effect of a compound on pre-contracted intestinal smooth muscle.

Objective: To determine the concentration-dependent inhibitory effect of this compound on agonist-induced contractions of isolated intestinal smooth muscle.

Materials:

-

Isolated segments of guinea pig ileum or rat colon.

-

Organ bath system with temperature control (37°C) and aeration (95% O₂, 5% CO₂).

-

Isotonic transducers and data acquisition system.

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6).

-

Contractile agonist (e.g., Acetylcholine, Carbachol, or KCl).

-

This compound hydrochloride solutions of varying concentrations.

Procedure:

-

Tissue Preparation: Humanely euthanize the animal and dissect a segment of the distal ileum or colon. Place the tissue in cold, oxygenated Tyrode's solution. Clean the segment of mesenteric attachments and cut into 2-3 cm lengths.

-

Mounting: Suspend each tissue segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the tissue to a fixed hook and the other to an isotonic force transducer.

-

Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension of 1 gram, with washes every 15 minutes.

-

Induction of Contraction: Induce a sustained contraction by adding a submaximal concentration of a contractile agonist (e.g., 1 µM Carbachol or 60 mM KCl) to the organ bath.

-

Compound Administration: Once a stable contraction plateau is achieved, add this compound cumulatively to the bath in increasing concentrations.

-

Data Recording: Record the relaxation of the smooth muscle as a percentage of the initial agonist-induced contraction.

-

Data Analysis: Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve and calculate the IC₅₀ value.

Muscarinic Receptor Binding Assay

This protocol is a competitive radioligand binding assay to determine the affinity of a compound for muscarinic receptors.

Objective: To determine the binding affinity (Ki) of this compound for muscarinic acetylcholine receptors (mAChRs).

Materials:

-

Cell membranes prepared from tissues expressing mAChRs (e.g., guinea pig ileum, or cell lines transfected with human mAChR subtypes).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

Non-labeled competing ligand (e.g., Atropine for non-specific binding).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound. For total binding, add buffer instead of this compound. For non-specific binding, add a high concentration of a known muscarinic antagonist like atropine.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value and then calculate the Ki using the Cheng-Prusoff equation.

Calcium Imaging Assay in Smooth Muscle Cells

This protocol measures changes in intracellular calcium concentration in response to a compound.

Objective: To visualize and quantify the inhibitory effect of this compound on agonist-induced intracellular calcium increase in smooth muscle cells.

Materials:

-

Cultured primary smooth muscle cells (e.g., from human colon or rat aorta).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Fluorescence microscopy system with a perfusion system.

-

Physiological salt solution (PSS).

-

Agonist to induce calcium influx (e.g., KCl or a muscarinic agonist).

-

This compound solutions.

Procedure:

-

Cell Culture and Dye Loading: Culture smooth muscle cells on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

-

Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope.

-

Baseline Measurement: Perfuse the cells with PSS and record the baseline fluorescence intensity.

-

Agonist Stimulation: Perfuse the cells with a solution containing the agonist to induce an increase in intracellular calcium, and record the change in fluorescence.

-

This compound Treatment: After a washout period, pre-incubate the cells with this compound for a defined period.

-

Co-stimulation: While continuing to perfuse with this compound, stimulate the cells again with the same agonist and record the fluorescence response.

-

Data Analysis: Quantify the fluorescence intensity over time. Compare the peak calcium response in the presence and absence of this compound to determine the inhibitory effect.

Conclusion

This compound is an antispasmodic agent with a multifactorial mechanism of action, primarily involving calcium channel blockade and anticholinergic effects, with a potential contribution from a papaverine-like activity. These mechanisms provide a strong rationale for its use in alleviating the symptoms of smooth muscle spasms characteristic of IBS. However, there is a clear need for well-designed, placebo-controlled clinical trials to definitively establish its efficacy and safety profile in the modern context of IBS diagnosis and treatment. The experimental protocols outlined in this guide provide a framework for future preclinical and clinical research to further elucidate the pharmacological properties of this compound and its potential role in the management of IBS.

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of Calcium Fluctuations Within the Sarcoplasmic Reticulum of Cultured Smooth Muscle Cells Using FRET-based Confocal Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Papaverine-A vasodilator and an antispasmodic drug [yashodahospitals.com]

- 5. Papaverine (Papaverine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. Articles [globalrx.com]

- 7. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vasodilating Effects of Antispasmodic Agents and Their Cytotoxicity in Vascular Smooth Muscle Cells and Endothelial Cells—Potential Application in Microsurgery [mdpi.com]

Molecular Targets of Pramiverine in the Gastrointestinal Tract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pramiverine is an antispasmodic agent utilized in the management of gastrointestinal disorders characterized by smooth muscle spasms. Its therapeutic efficacy is primarily attributed to a dual mechanism of action involving the blockade of voltage-dependent calcium channels and antagonism of muscarinic acetylcholine receptors in the smooth muscle of the gastrointestinal tract. This technical guide provides an in-depth overview of the molecular targets of this compound, presenting available quantitative data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.

Introduction

Gastrointestinal motility is a complex process regulated by the autonomic nervous system, enteric neurons, and hormonal signals. Smooth muscle contraction is the final common pathway leading to gut motility, and its dysregulation can result in conditions such as irritable bowel syndrome (IBS) and other functional bowel disorders. This compound provides symptomatic relief by directly targeting the molecular machinery responsible for smooth muscle contraction. This document elucidates the specific molecular interactions and downstream cellular effects of this compound in the gastrointestinal system.

Molecular Targets

This compound's antispasmodic effects are mediated through two primary molecular targets on gastrointestinal smooth muscle cells:

-

Voltage-Dependent L-type Calcium Channels: this compound acts as a blocker of L-type voltage-gated calcium channels.[1] The influx of extracellular calcium through these channels is a critical step in the initiation of smooth muscle contraction.[2] By inhibiting this influx, this compound effectively uncouples membrane depolarization from the contractile response, leading to muscle relaxation.[3]

-

Muscarinic Acetylcholine Receptors: this compound exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors. Acetylcholine, released from parasympathetic nerve endings, is a major excitatory neurotransmitter in the gut, inducing smooth muscle contraction via M2 and M3 muscarinic receptor subtypes. This compound's blockade of these receptors counteracts the pro-contractile effects of acetylcholine.

Quantitative Data

While specific binding affinity (Ki) and potency (IC50) values for this compound at its molecular targets are not extensively reported in publicly available literature, data from related compounds and similar experimental setups provide valuable context. The following tables summarize illustrative quantitative data for compounds with similar mechanisms of action.

Table 1: Calcium Channel Blocking Activity (Illustrative Data for a Related Compound)

| Compound | Preparation | Agonist | IC50 (µM) | Reference |

| Pinaverium | Canine colonic circular smooth muscle | Cholinergic stimulation | 1.0 | [4] |

| Pinaverium | Canine colonic circular smooth muscle | Spontaneous contraction | 3.8 | [4] |

| Pinaverium | Human colonic circular smooth muscle cells | Carbachol | 0.73 (nM) | [5] |

| Pinaverium | Human colonic circular smooth muscle cells | Cholecystokinin-8 | 0.92 (nM) | [5] |

Note: Pinaverium is an L-type calcium channel blocker with a similar clinical application to this compound.[4][5]

Table 2: Muscarinic Receptor Antagonist Activity (Illustrative Data)

| Compound | Receptor Subtype | Preparation | Ki (nM) | Reference |

| Propiverine | M2 | Human bladder | ~2-fold > M3 | [6] |

| Propiverine | M3 | Human bladder | ~2-fold < M2 | [6] |

| Caramiphen | M1 | Rat brain | 1.2 | [7] |

Signaling Pathways

The dual-action mechanism of this compound converges on the final steps of the smooth muscle contraction cascade. The following diagrams illustrate the signaling pathways affected by this compound.

Figure 1: Signaling pathway of this compound's inhibitory action on gastrointestinal smooth muscle contraction.

Experimental Protocols

The following protocols describe standard experimental procedures to characterize the effects of this compound on its molecular targets in the gastrointestinal tract.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol determines the binding affinity of this compound for muscarinic receptors in gastrointestinal smooth muscle tissue.[8][9]

Figure 2: Workflow for radioligand binding assay.

Methodology:

-

Tissue Preparation: Homogenize isolated gastrointestinal smooth muscle tissue (e.g., guinea pig ileum) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Binding Assay: In a multi-well plate, incubate a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine) with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Separation: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Wash the filters to remove non-specifically bound radioactivity. Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vitro Smooth Muscle Contraction Assay

This protocol assesses the functional effect of this compound on gastrointestinal smooth muscle contractility.[10]

Figure 3: Workflow for in vitro smooth muscle contraction assay.

Methodology:

-

Tissue Preparation: Isolate a segment of gastrointestinal tissue (e.g., rat colon) and dissect a longitudinal or circular smooth muscle strip.

-

Mounting: Mount the muscle strip in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂). Attach one end of the strip to a fixed point and the other to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

-

Contraction Induction: Induce a stable contraction using a muscarinic agonist (e.g., carbachol) to assess anticholinergic effects, or a high potassium solution to induce depolarization and assess calcium channel blocking activity.

-

This compound Application: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Data Recording and Analysis: Record the changes in muscle tension. Express the relaxation induced by this compound as a percentage of the maximal contraction induced by the agonist. Plot the percentage of relaxation against the logarithm of the this compound concentration to determine the IC50 value.

Electrophysiological Patch-Clamp for Calcium Channel Blockade

This protocol directly measures the inhibitory effect of this compound on L-type calcium channel currents in isolated gastrointestinal smooth muscle cells.[11][12]

Figure 4: Workflow for patch-clamp electrophysiology.

Methodology:

-

Cell Isolation: Enzymatically digest small pieces of gastrointestinal smooth muscle to obtain a suspension of single cells.

-

Patch-Clamp Recording: Using a patch-clamp amplifier and a glass micropipette, establish a whole-cell recording configuration on an isolated smooth muscle cell.

-

Current Elicitation: Hold the cell membrane at a negative potential and apply depolarizing voltage steps to elicit inward L-type calcium currents.

-

This compound Application: Perfuse the cell with a solution containing a known concentration of this compound.

-

Data Recording and Analysis: Record the calcium currents in the presence of this compound. Compare the peak current amplitude before and after drug application to determine the percentage of inhibition. Repeat with a range of this compound concentrations to construct a concentration-response curve and determine the IC50.

Conclusion

This compound exerts its antispasmodic effects on the gastrointestinal tract through a well-defined dual mechanism of action: blockade of L-type voltage-gated calcium channels and antagonism of muscarinic acetylcholine receptors. This combined action effectively reduces smooth muscle contractility, thereby alleviating the symptoms of gastrointestinal spasms. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and the development of novel therapeutics targeting these key molecular pathways. Further research to obtain precise quantitative data for this compound's interaction with its targets will enhance our understanding of its pharmacological profile and clinical utility.

References

- 1. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. litfl.com [litfl.com]

- 3. Pharmacological effects of propiverine and its active metabolite, M-1, on isolated human urinary bladder smooth muscle, and on bladder contraction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Contraction of human colonic circular smooth muscle cells is inhibited by the calcium channel blocker pinaverium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic receptor binding profile of para-substituted caramiphen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Calcium channel blocking agents in the treatment of cardiovascular disorders. Part I: Basic and clinical electrophysiologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrophysiology of calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Testing Pramiverine Efficacy in Animal Models of Irritable Bowel Syndrome (IBS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits.[1][2] Animal models that recapitulate the key features of IBS, such as visceral hypersensitivity and dysmotility, are crucial for the preclinical evaluation of novel therapeutic agents.[1][2][3] Pramiverine is an antispasmodic drug that acts as a calcium channel blocker and possesses anticholinergic properties, leading to the relaxation of gastrointestinal smooth muscle.[4][5] These mechanisms of action suggest its potential therapeutic utility in alleviating the symptoms of IBS.[4][5]

These application notes provide detailed protocols for two established rodent models of IBS—the Water Avoidance Stress (WAS) model and the Neonatal Maternal Separation (NMS) model—to assess the efficacy of this compound. The protocols cover the induction of IBS-like symptoms and the subsequent evaluation of visceral pain and gut motility.

Signaling Pathways and Experimental Workflow

The pathophysiology of IBS is complex, involving dysregulation of the brain-gut axis, which can be triggered by psychological stress or early-life adversity.[1][2][3] Stressors can lead to increased visceral perception and altered gut motility. This compound is hypothesized to mitigate these symptoms by directly targeting the gastrointestinal smooth muscle.

Diagram of the Experimental Workflow for Testing this compound Efficacy

Caption: Experimental workflow for evaluating this compound in IBS models.

Experimental Protocols

Water Avoidance Stress (WAS) Model in Rats

This model is used to induce visceral hypersensitivity and colonic hypermotility through psychological stress.[1][6]

Materials:

-